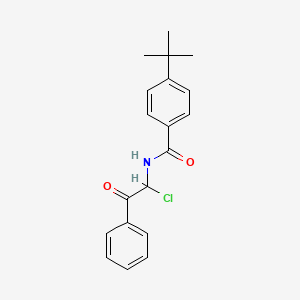
4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazolidine ring system, which is a five-membered ring containing two nitrogen atoms. The presence of both ketone and pyrazolidine functionalities makes it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the esterification of 2-mercaptobenzoic acid in an acidic medium to yield 2-mercapto-benzoic acid ethyl ester. This intermediate is then cyclized using ethyl acetoacetate to form the desired pyrazolidine-3,5-dione structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis techniques to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups into alcohols or other reduced forms.
Substitution: The nitrogen atoms in the pyrazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolidine-3,5-dione: Shares the pyrazolidine ring but lacks the additional methyl and oxo groups.
Pyrrolidine-2,5-dione: Another five-membered ring compound with similar structural features but different functional groups.
Thiochromene-8-carbonyl derivatives: Compounds with similar ring structures but containing sulfur atoms.
Uniqueness
4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione is unique due to its specific combination of functional groups and ring structure. This gives it distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
918899-29-3 |
|---|---|
Molekularformel |
C7H8N4O3 |
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
4-(3-methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C7H8N4O3/c1-2-3(5(12)9-8-2)4-6(13)10-11-7(4)14/h2,8H,1H3,(H,9,12)(H,10,13)(H,11,14) |
InChI-Schlüssel |
YNYLILDQQSMMJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=C2C(=O)NNC2=O)C(=O)NN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14189759.png)
![Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1)](/img/structure/B14189770.png)
![6,8-Dibromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14189774.png)
![2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide](/img/structure/B14189782.png)
![(E)-ethyl 3-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B14189783.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14189784.png)


![5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one](/img/structure/B14189805.png)

